molecular formula C9H13NO B13815387 (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Cat. No.: B13815387
M. Wt: 151.21 g/mol
InChI Key: ASHASMPKPHWKEJ-ZETCQYMHSA-N
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Description

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral amine compound characterized by the presence of a hydroxy group and a methyl group on a phenyl ring, along with an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxy-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source in the presence of a catalyst like palladium on carbon (Pd/C).

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of large-scale reactors to ensure high yield and purity. The use of automated systems for chiral resolution and purification is also common to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amine groups play a crucial role in binding to these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Hydroxy-3-methylphenyl)ethylamine: The enantiomer of the compound with different chiral properties.

    2-Hydroxy-3-methylbenzylamine: Lacks the ethyl group, leading to different chemical and biological properties.

    1-(2-Hydroxy-3-methylphenyl)propan-2-amine: Contains a propyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological effects compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-6-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1

InChI Key

ASHASMPKPHWKEJ-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)N)O

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)O

Origin of Product

United States

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